rac-tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis
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Overview
Description
rac-tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis, is a compound of significant interest in scientific research due to its unique structural properties and potential applications. The compound belongs to a class of piperidines, which are known for their versatility in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of rac-tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis, typically involves multi-step organic reactions. A common synthetic route includes:
Starting with the preparation of a suitable piperidine precursor.
Introducing the trifluoromethyl group through nucleophilic substitution.
Stereoselective hydroxylation to establish the desired 2R,4S configuration.
Final esterification to attach the tert-butyl group.
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
rac-tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis, undergoes several types of chemical reactions:
Oxidation
: The hydroxyl group can be oxidized to form a ketone.
Reduction
: The ester group can be reduced to a primary alcohol.
Substitution
: The trifluoromethyl group can undergo nucleophilic substitution with various reagents.
Common reagents and conditions include oxidizing agents like PCC for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products from these reactions include ketones, primary alcohols, and substituted piperidines.
Scientific Research Applications
This compound has broad scientific research applications:
Chemistry
: Used as a building block in the synthesis of more complex molecules.
Biology
: Investigated for its interactions with biological macromolecules.
Medicine
: Explored for potential therapeutic properties, including as enzyme inhibitors.
Industry
: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The compound exerts its effects through various mechanisms, often targeting specific enzymes or receptors. The trifluoromethyl group enhances its binding affinity to target proteins, and the hydroxyl group participates in hydrogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Compared to other piperidines, rac-tert-butyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, cis, is unique due to its trifluoromethyl and hydroxyl functional groups, which impart distinct chemical and biological properties. Similar compounds include:
4-hydroxy-2-(trifluoromethyl)piperidine
: Lacks the tert-butyl ester group.
2-trifluoromethylpiperidine
: Missing the hydroxyl group.
Its specific stereochemistry (2R,4S) further differentiates it from other racemic mixtures or diastereomers.
Properties
CAS No. |
1445804-81-8 |
---|---|
Molecular Formula |
C11H18F3NO3 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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